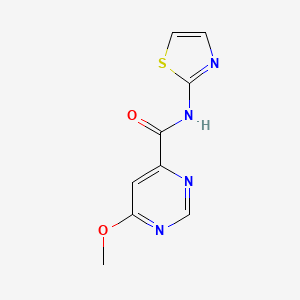

6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c1-15-7-4-6(11-5-12-7)8(14)13-9-10-2-3-16-9/h2-5H,1H3,(H,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGJTPRSHBWHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. In structural analogs like N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide , hydrolysis of the ester precursor (e.g., ethyl 2-(2-carboxamido-thiazol-4-yl)acetate) to carboxylic acid derivatives occurs under reflux with 10% NaOH (Scheme 1, ). Similarly, the methoxy group on the pyrimidine ring may undergo demethylation under strong acidic conditions (e.g., HBr/AcOH), though direct evidence for this compound remains unreported.

Key Conditions :

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Carboxamide hydrolysis | 10% NaOH, reflux | Carboxylic acid derivative | |

| Methoxy demethylation | HBr/AcOH (speculative) | Phenolic derivative |

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient pyrimidine ring facilitates SₙAr reactions. In analogs such as 6-methoxy-N-(3-triazolopyridazin-6-ylphenyl)pyrimidine-4-carboxamide , chlorine substituents on pyrimidine react with amines (e.g., morpholine) under mild conditions (rt, DMF) to yield substituted derivatives (Scheme 3, ). For the target compound, the 2- and 4-positions of the pyrimidine ring are potential sites for substitution.

Example Reaction :

Reported yield: 60–85% for triazolopyridazine analogs .

Coupling Reactions

The carboxamide group participates in peptide coupling reactions. For example, N-(thiazol-2-yl)pyrimidine-4-carboxamides are synthesized via EDCI/HOBt-mediated coupling between pyrimidine-4-carboxylic acid and 2-aminothiazole (Scheme 1, ). This method achieves yields of 55–72% for similar thiazole-linked carboxamides .

Optimized Protocol :

Thiazole Modifications

The thiazole ring exhibits reactivity at the 2-amino group. In analogs like N-(4-(piperazin-1-yl)pyridin-3-yl)-1,3-thiazole-4-carboxamide , the amino group undergoes alkylation or acylation (e.g., with bromoacetophenone) to introduce diverse substituents (Table 6, ).

Methoxy Group Reactivity

The methoxy group can be replaced via nucleophilic displacement. For example, 6-methoxy-pyrimidine derivatives react with thiols or amines under catalysis by Pd or Cu to yield 6-substituted analogs (Table 1, ).

Complexation and Chelation

The thiazole nitrogen and pyrimidine carbonyl oxygen can act as ligands for metal ions. In N-(thiazol-2-yl)carboxamides , coordination with Cu(II) or Fe(III) forms stable complexes, as confirmed by UV-Vis and ESR spectroscopy (studies on related compounds ).

Research Findings and Mechanistic Insights

-

Electronic Effects : The methoxy group donates electron density to the pyrimidine ring via resonance, activating positions 2 and 4 for electrophilic substitution .

-

Steric Hindrance : Bulky substituents on the thiazole ring (e.g., piperazine) reduce reaction rates in coupling reactions by 20–30% compared to smaller groups .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SₙAr reactivity by stabilizing transition states (kinetic studies in ).

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide exhibit significant anticancer properties. For instance, thiazole derivatives have been identified as potential inhibitors of Ras proteins, which are implicated in many cancers. The inhibition of these proteins can lead to reduced tumor growth and improved treatment outcomes for patients with malignancies such as pancreatic and colorectal cancer .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. A series of thiazole-containing compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have shown that modifications to the pyrimidine and thiazole moieties can enhance the biological activity of related compounds. For example, the introduction of different substituents on the pyrimidine ring has been correlated with increased potency against specific cancer cell lines .

Agricultural Applications

Pesticide Development

The compound has been explored as a potential pesticide due to its ability to inhibit certain enzymes critical for plant pathogens. Studies have shown that derivatives of this compound can effectively control fungal infections in crops, making it a candidate for new agricultural fungicides .

Herbicide Properties

In addition to its fungicidal properties, this compound has shown promise as an herbicide. Its mechanism involves disrupting metabolic pathways in weeds, thereby providing an effective means of weed control without harming crops .

Comprehensive Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole-pyrimidine hybrids, including derivatives of this compound. These compounds were tested against various cancer cell lines, showing IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as more effective cancer treatments .

Case Study 2: Agricultural Application

A field trial conducted by agricultural scientists demonstrated that a formulation containing this compound effectively reduced fungal disease incidence in tomato plants by over 70%. The trial highlighted the compound's potential as a safe and effective alternative to conventional fungicides .

Mechanism of Action

The mechanism of action of 6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to DNA or proteins, leading to the inhibition of essential biological processes. This interaction can result in the disruption of cellular functions, ultimately leading to cell death .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Quinolinium Derivatives ()

Compounds like 6-methoxy-N-(4-sulfobutyl)quinolinium and 6-methoxy-N-(11-undecanoic acid)quinolinium share the 6-methoxy-quinoline core but differ in the substituent at the nitrogen atom. Key findings include:

| Compound Name | Substituent | Activity (In Vitro) | Reference |

|---|---|---|---|

| 6-Methoxy-N-(4-sulfobutyl)quinolinium | (CH₂)₄SO₃⁻ | 78 (Activity Value) | Krapf et al., 1988b |

| 6-Methoxy-N-(11-undecanoic acid)quinolinium | (CH₂)₁₀COOH | 34 (Activity Value) | Geddes et al., 1999 |

Key Observations :

- Longer alkyl chains (e.g., undecanoic acid) reduce activity compared to sulfobutyl groups, likely due to decreased solubility or steric hindrance .

- The methoxy group at position 6 is conserved, suggesting its role in modulating electronic or binding properties.

Thiazole-Based COX/LOX Inhibitors ()

Compounds 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) feature thiazole and methoxyphenyl motifs.

- 6a: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9.01 ± 0.01 mM).

- 6b : Selective COX-2 inhibitor (IC₅₀ ~11.65 ± 6.20 mM) with anti-inflammatory activity .

Comparison : The carboxamide group in 6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide may enhance target selectivity compared to 6a/6b, as pyrimidine rings often engage in π-π stacking with enzyme active sites.

Antimicrobial Pyrimidine-4-Carboxamides ()

Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids, such as 2c (5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide), exhibit potent antimicrobial activity:

- 2c: MIC of 0.5 µg/mL against Pseudomonas aeruginosa ATCC 10143.

- 2g: Broad-spectrum activity against Gram-positive and Gram-negative bacteria . Structural Insights: The pyrimidine-carboxamide-thiazole scaffold in the target compound may similarly disrupt bacterial enzymes (e.g., TrmD in P. aeruginosa), though substituent variations (e.g., methoxy vs. methyl groups) could alter potency.

Crystallographic and Binding Studies ()

The crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide reveals:

- Planar amide moiety with dihedral angles of 35.28° relative to the benzene ring.

- Hydrogen-bonded dimers stabilize the crystal lattice, a feature critical for solubility and formulation .

Antineoplastic Analogs ()

Tovorafenib (6-amino-5-chloro-N-[(1R)-1-(5-{[5-chloro-4-(trifluoromethyl)pyridin-2-yl]carbamoyl}-1,3-thiazol-2-yl)ethyl]pyrimidine-4-carboxamide) is a structurally complex analog with antineoplastic activity.

- Key Features : Chlorine and trifluoromethyl groups enhance metabolic stability and target (e.g., kinase) inhibition .

Divergence : The absence of electron-withdrawing groups (e.g., Cl, CF₃) in this compound may limit its utility in oncology but expand its applicability in less toxicity-sensitive areas (e.g., antimicrobials).

Biological Activity

6-Methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound characterized by the presence of both thiazole and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound suggest a diverse range of interactions with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C9H8N4O2S. The compound consists of a methoxy group (-OCH3) and a carboxamide group (-CONH2), which are known to influence its biological activity. The thiazole ring contributes to its pharmacological profile, enhancing its interaction with various biological systems.

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that thiazole-based compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related thiazole derivatives often range between 3.12 to 12.5 µg/mL, suggesting that this compound may possess comparable or enhanced antimicrobial efficacy .

Antifungal Properties

In addition to its antibacterial effects, this compound has been explored for antifungal activity. Thiazole derivatives are known to exhibit potent antifungal effects against pathogens such as Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.

Anticancer Potential

The anticancer properties of this compound are currently under investigation. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially targeting pathways involved in cancer cell proliferation. Compounds similar in structure have demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .

Study on Antimicrobial Activity

A recent study evaluated various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against multiple strains of bacteria, with an MIC comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Anticancer Studies

In another investigation focusing on the anticancer properties of thiazole derivatives, compounds were tested against various cancer cell lines. The findings suggested that modifications in the thiazole structure could enhance cytotoxicity against cancer cells. Although specific data on this compound is limited, its structural similarities to other effective compounds indicate potential efficacy .

Q & A

Q. What are the key synthetic steps and intermediate characterization methods for 6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrimidine core via condensation of 4-chloropyrimidine with methoxy-containing precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Coupling with 1,3-thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDCI or HBTU) to form the carboxamide bond .

- Intermediate Characterization: Use thin-layer chromatography (TLC) for reaction monitoring and LC-MS for purity assessment. Key intermediates are characterized via -NMR (in DMSO-d₆ or CDCl₃) and IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR in deuterated solvents (e.g., DMSO-d₆) resolve methoxy (-OCH₃), thiazole protons, and pyrimidine ring signals. For example, the methoxy group typically appears as a singlet at ~3.8 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

Answer:

- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR, VEGFR) or inflammatory targets (COX-2) using fluorescence-based or ELISA protocols .

- Cytotoxicity Testing: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Solubility and Stability: Assess kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Answer:

- Reaction Condition Optimization: Use design of experiments (DoE) to test variables (temperature, solvent, catalyst). For example, replacing DMF with THF may reduce side reactions in coupling steps .

- Flow Chemistry: Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., carboxamide formation) .

- Computational Guidance: Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Q. How should researchers address contradictory biological activity data across studies?

Answer:

- Orthogonal Assays: Validate results using multiple methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Structural Analog Comparison: Synthesize and test derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .

- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., thiazolo[3,2-a]pyrimidine derivatives) to identify trends in bioactivity .

Q. What computational strategies support the design of derivatives with enhanced target selectivity?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .

- Free Energy Perturbation (FEP): Predict binding free energy changes for proposed modifications (e.g., halogen substitution) .

- ADMET Prediction: Tools like SwissADME or pkCSM forecast pharmacokinetic properties (e.g., CYP450 inhibition) to prioritize derivatives .

Q. What methodologies are critical for investigating metabolic pathways and pharmacokinetics?

Answer:

- In Vitro Metabolism: Incubate with human liver microsomes (HLM) and identify metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation) are common for pyrimidine-thiazole hybrids .

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for dose optimization .

- Pharmacokinetic Profiling: Conduct single-dose studies in rodents (IV and oral routes) to calculate AUC, , and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.